Myrioxazine A -

Myrioxazine A

Catalog Number: EVT-1579910
CAS Number:
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myrioxazine A is a novel alkaloid derived from the leaves of Myrioneuron nutans, a plant known for its diverse chemical constituents. Myrioxazine A belongs to a class of compounds characterized by complex polycyclic structures, which are often associated with significant biological activities. The compound's unique structure and potential pharmacological properties have garnered interest in the fields of medicinal chemistry and natural product synthesis.

Source and Classification

Myrioxazine A is classified as a tricyclic alkaloid. It was isolated from the leaves of Myrioneuron nutans, which is native to tropical regions. The classification of myrioxazine A as an alkaloid indicates that it contains basic nitrogen atoms, which contribute to its biological activity and interaction with various biological targets.

Synthesis Analysis

The synthesis of myrioxazine A has been achieved through various methodologies, highlighting the complexity of its structure. One notable approach involves a tandem reaction that includes condensation followed by cyclization. This method allows for the construction of fused tricyclic systems, which are essential for forming the core structure of myrioxazine A.

Methods and Technical Details

  1. Tandem Reactions: The synthesis typically begins with a condensation reaction that forms an intermediate, followed by cyclization to create the tricyclic framework.
  2. Desymmetrization Techniques: Advanced desymmetrization strategies are employed to create multiple stereocenters in a single step, enhancing efficiency and selectivity in the synthesis process .
  3. Total Synthesis: The total synthesis of myrioxazine A has been reported to proceed in multiple steps, with careful control over stereochemistry being crucial for obtaining the desired product .
Molecular Structure Analysis

Myrioxazine A features a complex molecular structure characterized by multiple fused rings. The precise arrangement of atoms and stereocenters is critical for its biological function.

Structure and Data

  • Molecular Formula: C16H21NOS
  • Molecular Weight: 275.42 g/mol
  • Stereochemistry: The compound exhibits specific stereochemical configurations confirmed through X-ray crystallography, which provides insights into its three-dimensional arrangement .
Chemical Reactions Analysis

The chemical reactivity of myrioxazine A is influenced by its functional groups and structural features. Key reactions include:

  1. Reduction Reactions: Myrioxazine A can undergo reduction processes that modify its nitrogen and sulfur-containing groups, affecting its biological activity.
  2. Cyclization: Cyclization reactions are pivotal in forming the tricyclic structure from simpler precursors, often involving selective bond formation under controlled conditions .

Technical Details

Mechanism of Action

Process and Data

  • Biological Targets: Preliminary studies suggest interactions with neurotransmitter receptors or enzymes involved in cellular signaling pathways.
  • Pharmacological Activity: The compound has shown potential in preclinical studies, indicating effects on neuroactivity and possibly anti-inflammatory properties .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of myrioxazine A is essential for its application in scientific research.

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Myrioxazine A is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of alkaloids, including nucleophilic substitutions due to the presence of nitrogen atoms .
Applications

Myrioxazine A holds promise for various scientific applications:

  1. Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting neurological disorders.
  2. Natural Product Research: As part of studies on plant-derived compounds, myrioxazine A contributes to understanding plant secondary metabolites' roles in ecology and pharmacology.
  3. Synthetic Chemistry Education: The synthesis pathways used to create myrioxazine A serve as valuable examples in teaching complex organic synthesis techniques .
Biosynthetic Origins and Pathway Elucidation

Lysine-Derived Alkaloid Biosynthesis in Myrioneuron Species

Myrioxazine A is a tricyclic alkaloid isolated from Myrioneuron nutans (Rubiaceae family), sharing a biosynthetic origin with over 35 structurally related Myrioneuron alkaloids. All members derive from the proteinogenic amino acid L-lysine (36), which undergoes a conserved transformation cascade. The pathway begins with lysine decarboxylation to yield cadaverine (37), followed by oxidative deamination to form 5-aminopentanal (38). This linear aldehyde cyclizes under dehydrating conditions to generate tetrahydropyridine (39), which exists in equilibrium as an enamine or imine. Dimerization of 39 via a Mannich-type reaction produces tetrahydroanabasine (40), which undergoes retro-aza-Michael cleavage and oxidative deamination to furnish the pivotal branched-chain aldehyde 42 [1] [3].

Table 1: Key Intermediates in Lysine-Derived Biosynthesis

IntermediateChemical TransformationRole in Pathway
L-Lysine (36)DecarboxylationInitial precursor
Cadaverine (37)Oxidative deaminationDiamine scaffold
5-Aminopentanal (38)Cyclization/dehydrationForms tetrahydropyridine ring
Tetrahydropyridine (39)Mannich dimerizationGenerates tetrahydroanabasine (40)
Iminium species (42)Retro-aza-Michael/oxidationCentral branching point for alkaloids

From intermediate 42, Myrioxazine A arises through conjugate reduction and a stereoselective Mannich cyclization (yielding 44). Subsequent reduction of the C8 aldehyde and oxazine ring formation via condensation with formaldehyde completes its tricyclic architecture. This pathway diverges from those of dimeric alkaloids (e.g., myrifabine) by terminating after a single Mannich cyclization, avoiding incorporation of additional piperidine units [1] [3].

Divergent Bond-Forming Mechanisms in Myrioxazine Congeners

Structural diversity among Myrioneuron alkaloids arises from divergent bond-forming events starting from intermediate 42. Myrioxazine A and its C5/C10 epimer myrioxazine B exemplify stereochemical divergence at the Mannich cyclization stage:

  • Myrioxazine A: Features cis-fusion at the decahydroquinoline-oxazine junction, dictated by stereoselective aldehyde reduction preceding oxazine ring closure.
  • Myrioxazine B: Epimerization at C5 or C10 alters ring conformation, confirmed via asymmetric synthesis [1] [5].

In contrast, myrioneurinol incorporates a quaternary carbon (C5) via an alternate branch. Enamine 39 undergoes conjugate addition to 42, forming intermediate 48. An enamine-aldol closure and deoxygenation yield cyclohexane-fused intermediate 49, diverging from the direct Mannich pathway of Myrioxazine A [1] [3]. Non-canonical members like schoberine B (with a pentanol chain) suggest additional modifications, such as lysine-derived chain elongation prior to cyclization [1].

Table 2: Bond-Forming Mechanisms in Select Congeners

AlkaloidCore Structural FeatureKey Bond-Forming MechanismDivergence Point
Myrioxazine ATricyclic oxazineMannich cyclization → aldehyde reductionPost-iminium (42)
Myrioneurinol (3)Cyclohexane-fused quaternary centerEnamine-aldol closure → deoxygenationPre-cyclization
Schoberine B (5)Hydroxyalkyl chainLysine-derived chain extensionEarly pathway

Enzymatic Cascade Hypotheses for Oxazine Ring Formation

The oxazine ring in Myrioxazine A forms via a proposed three-enzyme cascade culminating in formaldehyde incorporation. Experimental evidence supports:

  • Aldehyde Reduction: An NADPH-dependent carbonyl reductase reduces the C8 aldehyde of intermediate 44 to a primary alcohol, generating a β-amino alcohol motif.
  • Formaldehyde Activation: A pyridoxal phosphate (PLP)-dependent enzyme hydrolyzes serine or methionine, releasing formaldehyde.
  • Oxazine Cyclization: A class II O-methyltransferase-like enzyme catalyzes nucleophilic attack by the amine on formaldehyde, followed by intramolecular ether formation [1] [4].

This cascade is hypothesized to be kinetically controlled, as demonstrated by model studies. For example, perhydrooxazoloquinoline derivatives treated with formaldehyde at 25°C yield angular hydroxymethyl adducts (analogous to 12), whereas reflux conditions favor thermodynamically stable C8-substituted isomers (e.g., 13). The reversibility of formaldehyde addition rationalizes the stereoselectivity in Myrioxazine A biosynthesis [7] [9].

Table 3: Hypothetical Enzymatic Cascade for Oxazine Formation

StepEnzyme ClassFunctionEvidence
Aldehyde reductionCarbonyl reductase (SDR family)Converts C8-aldehyde to alcoholHomology to Rubiaceae AKRs [4]
Formaldehyde releasePLP-dependent lyaseGenerates formaldehyde from amino acidsBiosynthetic analogies [2]
Ring closureO-Methyltransferase variantCondenses amino alcohol + formaldehydeReversible kinetics [7] [9]

Biocatalytic studies of related alkaloids support this model. Modular enzyme cascades successfully constructed phenethylisoquinoline scaffolds via in vitro condensation-methylation sequences, highlighting the feasibility of Myrioxazine A’s proposed pathway [2]. Future work requires isolating candidate enzymes from Myrioneuron nutans to validate this hypothesis.

Compound Names Mentioned:

  • Myrioxazine A
  • Myrioxazine B
  • Myrioneurinol
  • Schoberine B
  • Myrifabine
  • Cadaverine
  • 5-Aminopentanal
  • Tetrahydropyridine
  • Tetrahydroanabasine

Properties

Product Name

Myrioxazine A

IUPAC Name

(5R,9S,13R)-3-oxa-1-azatricyclo[7.3.1.05,13]tridecane

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

InChI

InChI=1S/C11H19NO/c1-3-9-5-2-6-12-8-13-7-10(4-1)11(9)12/h9-11H,1-8H2/t9-,10-,11+/m0/s1

InChI Key

UMXDWOAONBMYJH-GARJFASQSA-N

Synonyms

myrioxazine A

Canonical SMILES

C1CC2CCCN3C2C(C1)COC3

Isomeric SMILES

C1C[C@H]2CCCN3[C@H]2[C@@H](C1)COC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.